2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-12-18(16-9-4-5-10-17(16)21)24-13-19(22)20-14-7-6-8-15(11-14)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLBYPIQTCVZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
The sulfanyl group is introduced through a thiolation reaction, where the indole derivative is treated with a thiol reagent such as thiourea or a thiol in the presence of a catalyst. The final step involves the formation of the acetamide moiety by reacting the thiolated indole with 3-methoxyphenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Scientific Research Applications
2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity to certain targets, while the acetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Features :
- Core : Acetamide backbone with a sulfanyl (-S-) bridge.
- N-Substituent : 3-Methoxyphenyl group, which may enhance solubility and influence binding affinity through methoxy’s electron-donating effects.
For instance, thioacetamide formation could utilize a thiol-containing indole derivative reacting with a bromoacetamide intermediate under basic conditions (e.g., THF with N,N-diisopropylethylamine, as in ).
Key Properties :
- Molecular Weight : Estimated ~370–400 g/mol (based on analogs in ).
- Spectroscopic Signatures : Expected ¹H-NMR signals include a singlet for the acetamide methyl group (~2.1 ppm), methoxy protons (~3.8 ppm), and indole aromatic protons (6.5–8.0 ppm) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
Key Observations :
- Heterocycle Impact: Indole (target) vs.
- N-Substituent Effects : 3-Methoxyphenyl (target) offers moderate hydrophobicity and hydrogen-bonding capacity compared to halogenated (e.g., 2-fluorobenzyl in ) or nitro-substituted (e.g., 8v in ) groups.
Bioactivity Profiles
Table 2: Bioactivity Comparison
Key Findings :
- Antimicrobial Activity : Triazole derivatives () show moderate MIC values, suggesting the target compound’s indole group may enhance potency if tested similarly .
- Enzyme Inhibition : Oxadiazole derivatives () exhibit LOX and BChE inhibition, indicating the sulfanyl-acetamide scaffold’s versatility in targeting enzymes .
Biological Activity
The compound 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a derivative of indole and has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and antiviral properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.43 g/mol. The compound features an indole moiety linked to a methoxyphenyl acetamide through a sulfanyl group, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing indole structures often exhibit significant anticancer properties. This compound has been tested against various cancer cell lines with promising results.
Table 1: Anticancer Activity Against Selected Cell Lines
The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the most potent activity observed in HeLa cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may inhibit key signaling pathways involved in tumor growth, such as the EGFR pathway, which is crucial for many cancers.
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV).
Table 2: Antiviral Activity Against RSV and IAV
The compound exhibited low micromolar to sub-micromolar efficacy against both viruses, indicating its potential as a dual inhibitor.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Effects : A study published in PubMed evaluated the compound's effectiveness against multiple cancer cell lines, noting significant antiproliferative effects and highlighting its potential as a lead compound for further development in cancer therapy .
- Antiviral Properties : Another study focused on the antiviral properties of similar compounds revealed that derivatives of indole could effectively inhibit RSV and IAV replication, suggesting that this class of compounds warrants further investigation for therapeutic applications in viral infections .
- Mechanistic Studies : Research involving molecular docking studies indicated that the compound binds effectively to key proteins involved in cancer progression and viral replication, providing insights into its mode of action at the molecular level .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically including:
Nucleophilic substitution for introducing the sulfanyl group to the indole ring.
Amide coupling between the sulfanyl-indole intermediate and 3-methoxyphenylacetamide.
Key parameters:
- Temperature control : Maintain 60–80°C during coupling to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
- Reaction time : Monitor via TLC; reactions often require 12–24 hours for completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Basic: How is structural characterization validated for this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substitution patterns (e.g., indole C3-sulfanyl, methoxyphenyl resonance at δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the indole and acetamide regions .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric accuracy .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
Prioritize assays aligned with structural analogs’ reported activities:
- Anticancer : Cytotoxicity against HCT-116 (colon cancer) or MCF-7 (breast cancer) cells via MTT assay .
- Antimicrobial : Broth microdilution against S. aureus (MIC determination) .
- Enzyme inhibition : Screen against COX-2 or tyrosine kinases using fluorometric assays .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
Advanced: How do substituent modifications (e.g., ethyl vs. methyl on indole) affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Indole N-substituents : Larger groups (e.g., ethyl) enhance lipophilicity, improving membrane permeability but may reduce solubility .
- Methoxyphenyl position : Para-substitution (vs. meta) in analogs increases COX-2 inhibition by 30% .
Experimental design :
Synthesize analogs with systematic substituent variations.
Compare logP (HPLC) and IC₅₀ values (enzyme assays) .
Use molecular docking (AutoDock Vina) to correlate steric/electronic effects with target binding .
Advanced: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl group as a H-bond donor) .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., COX-2) over 100 ns trajectories using GROMACS .
- Pharmacophore modeling : Align with known indole-based inhibitors to identify critical binding features (e.g., acetamide as a hydrogen-bond acceptor) .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell line variability : Validate using ≥2 cell lines (e.g., HCT-116 and HepG2) .
- Compound purity : Re-test batches with HPLC purity <95% .
Case study : A fluorophenyl analog showed IC₅₀ = 12 µM in one study but 28 µM in another; discrepancies were traced to differences in serum content (10% vs. 5% FBS) in cell culture media .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent models :
- Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12 h.
- Bioanalysis : LC-MS/MS quantifies parent compound and metabolites (e.g., O-demethylation products) .
- Tissue distribution : Sacrifice animals at 24 h; analyze brain, liver, and kidney homogenates .
Key parameters : Calculate AUC, t₁/₂, and bioavailability. Compare with structurally similar compounds (e.g., indole-sulfonamide analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
